Tin(ii)phthalocyanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

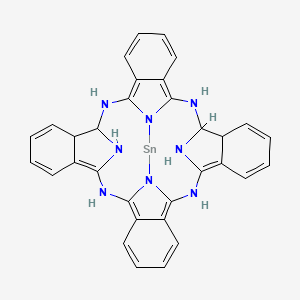

C32H26N8Sn |

|---|---|

Molecular Weight |

641.3 g/mol |

IUPAC Name |

9,18,27,36,37,39,40,41-octaza-38λ2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |

InChI |

InChI=1S/C32H26N8.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2 |

InChI Key |

HSRDHIUWZTZWQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Sn]N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tin(II) Phthalocyanine from Phthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tin(II) phthalocyanine (SnPc) from phthalonitrile. It details the prevalent synthetic methodologies, purification techniques, and characterization data, offering a valuable resource for researchers in chemistry and materials science, as well as professionals in drug development exploring phthalocyanines as photosensitizers or in other therapeutic applications.

Introduction to Tin(II) Phthalocyanine

Phthalocyanines are a class of macrocyclic compounds with a structure similar to porphyrins, featuring a conjugated 18 π-electron system that imparts them with unique and valuable physicochemical properties.[1] The central cavity of the phthalocyanine macrocycle can accommodate over 70 different metal ions, with the incorporated metal significantly influencing the molecule's characteristics.[1] Tin(II) phthalocyanine, in particular, has garnered interest due to its potential applications in photodynamic therapy, catalysis, and as a material for optical and electronic devices.[2][3] The synthesis of SnPc typically involves the cyclotetramerization of phthalonitrile or its derivatives in the presence of a tin(II) salt.[1][4]

Synthetic Methodologies

The primary route for synthesizing tin(II) phthalocyanine is the template cyclotetramerization of four phthalonitrile units around a central tin(II) ion. This can be achieved through several methods, including high-temperature fusion or reaction in a high-boiling point solvent.

A common approach involves heating a mixture of phthalonitrile and a tin(II) salt, such as tin(II) chloride (SnCl₂), to elevated temperatures. The reaction can be performed without a solvent (fusion method) or in a high-boiling solvent like 1-chloronaphthalene or dimethylformamide (DMF).[5] The use of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate the reaction, often leading to higher yields and milder reaction conditions.[5][6]

The general chemical equation for the synthesis is:

4 C₈H₄N₂ (Phthalonitrile) + Sn²⁺ → C₃₂H₁₆N₈Sn (Tin(II) Phthalocyanine)

Below is a diagram illustrating the logical relationship of this synthesis:

Caption: Logical workflow for SnPc synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of SnPc. The following protocols are based on methodologies reported in the scientific literature.

Protocol 1: Synthesis of Substituted Tin(II) Phthalocyanine in DMF

This protocol is adapted from the synthesis of a substituted tin(II) phthalocyanine and can be modified for unsubstituted phthalonitrile.[5]

-

Reactants:

-

Phthalonitrile derivative (0.89 mmol)

-

Tin(II) chloride (SnCl₂) (0.46 mmol)

-

Dimethylformamide (DMF) (0.20 mL)

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.20 mL) as a catalyst.[5]

-

-

Procedure:

-

The phthalonitrile derivative and SnCl₂ are powdered in a quartz crucible and transferred to a reaction tube.[5]

-

DMF and DBU are added to the reaction mixture.[5]

-

The mixture is heated at 360°C in a sealed glass tube under a dry nitrogen atmosphere for 25 minutes.[5]

-

The reaction mixture is then cooled, and the product is precipitated by adding n-hexane.[5]

-

Protocol 2: Synthesis of Tetrafluorosubstituted Tin(II) Phthalocyanine by Fusion

This method is suitable for producing fluorinated SnPc derivatives and can be adapted for the parent compound.[7]

-

Reactants:

-

Fluorinated phthalonitrile

-

Tin(II) chloride (SnCl₂) in a 4:1 molar ratio.

-

-

Procedure:

-

The fluorinated phthalonitrile and SnCl₂ are fused in an ampoule at a temperature of 190–210°C for 4 hours.

-

Protocol 3: Synthesis of Tetrafluorosubstituted Tin(II) Phthalocyanine in Solution

This protocol offers an alternative to the fusion method, utilizing a high-boiling solvent.[7]

-

Reactants:

-

Fluorosubstituted phthalonitrile

-

Tin(II) chloride (SnCl₂) in a 2:1 mass ratio.

-

1-chloronaphthalene (10 mL).

-

-

Procedure:

-

A mixture of the fluorosubstituted phthalonitrile and SnCl₂ is refluxed in 1-chloronaphthalene for 2 hours.

-

After cooling, the phthalocyanine product precipitates and is collected.

-

The general experimental workflow for the synthesis and purification of Tin(II) Phthalocyanine is depicted in the following diagram:

Caption: General experimental workflow.

Purification

Crude SnPc is often contaminated with unreacted starting materials, by-products, and metal salts. Therefore, a thorough purification process is essential to obtain a high-purity product.

Common purification steps include:

-

Precipitation and Washing: The crude product is typically precipitated from the reaction mixture using a non-solvent like n-hexane.[5] This is followed by washing with various solvents such as methanol and water to remove soluble impurities.[4]

-

Gradient Sublimation: For unsubstituted and some substituted phthalocyanines, double gradient sublimation in a vacuum at high temperatures (420–460°C) is a very effective purification method.

-

Column Chromatography: For soluble phthalocyanine derivatives, column chromatography on silica gel can be employed for purification.[8][9]

Characterization and Data

The synthesized Tin(II) Phthalocyanine is characterized using various analytical techniques to confirm its structure and purity. The table below summarizes typical characterization data for a substituted SnPc.

| Analysis | Results for a Substituted Tin(II) Phthalocyanine | Reference |

| Yield | 21.43% | [5] |

| Melting Point | >300 °C | [5] |

| Elemental Analysis | Calculated for C₆₄H₄₈N₈O₁₂Sn: C, 62.81%; H, 3.95%; N, 9.16%. Found: C, 62.93%; H, 3.78%; N, 9.33%. | [5] |

| Infrared (IR) Spectroscopy (cm⁻¹) | Disappearance of the -C≡N stretch from the phthalonitrile starting material (around 2230 cm⁻¹). Appearance of characteristic phthalocyanine ring vibrations. | [5] |

| ¹H NMR Spectroscopy (ppm) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. | [5] |

| Mass Spectrometry (MALDI-TOF) | m/z calculated: 1239.84 [M]⁺; found: 1258.92 [M+H₂O]⁺. | [5] |

Conclusion

The synthesis of tin(II) phthalocyanine from phthalonitrile is a well-established process that can be achieved through various methods, primarily involving the template-assisted cyclotetramerization of phthalonitrile in the presence of a tin(II) salt. The choice of synthetic route, whether through high-temperature fusion or in a high-boiling solvent, depends on the specific phthalonitrile precursor and the desired purity of the final product. Thorough purification is critical to remove impurities and by-products. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals working with this important class of macrocyclic compounds.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structure and properties of coordination complexes of tin(ii) phthalocyanine and naphthalocyanine with transition metal fragments - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. academic.oup.com [academic.oup.com]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Crystal Structure Analysis of Tin(II) Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Tin(II) phthalocyanine (SnPc), a molecule of significant interest in materials science and medicinal chemistry. This document details the known polymorphs of SnPc, presents their crystallographic data in a comparative format, and offers detailed experimental protocols for its synthesis and structural determination.

Introduction to Tin(II) Phthalocyanine

Tin(II) phthalocyanine is a metal-organic complex characterized by a tin atom in the +2 oxidation state coordinated to the four inner nitrogen atoms of the phthalocyanine macrocycle. Unlike many other metallophthalocyanines which are planar, SnPc exhibits a distinct non-planar, or "shuttlecock," conformation. This is due to the stereochemically active lone pair of electrons on the Sn(II) ion, which pushes the tin atom out of the plane of the phthalocyanine ring. This structural feature significantly influences its solid-state packing, electronic properties, and potential applications.

SnPc is known to exist in at least two polymorphic forms: a well-characterized triclinic phase and a less commonly reported monoclinic phase. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of study for any compound intended for use in solid-state devices or pharmaceutical formulations, as different polymorphs can exhibit varying physical and chemical properties, including solubility, stability, and electronic conductivity.

Crystallographic Data of Tin(II) Phthalocyanine Polymorphs

The crystallographic data for the known polymorphs of Tin(II) phthalocyanine are summarized in the table below for ease of comparison. The triclinic form is the most extensively studied and its structure has been determined with high precision.

| Parameter | Triclinic Polymorph | Monoclinic Polymorph |

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | Data not available |

| a (Å) | 12.060(1) | Data not available |

| b (Å) | 12.618(1) | Data not available |

| c (Å) | 8.675(1) | Data not available |

| α (˚) | 95.89(1) | 90 |

| β (˚) | 95.08(1) | Data not available |

| γ (˚) | 68.17(1) | 90 |

| Unit Cell Volume (ų) | 1217 | Data not available |

| Z | 2 | Data not available |

| Key Structural Feature | Tin atom is 1.11 Å out of the plane of the four coordinating nitrogen atoms. | Presumed to be non-planar |

Experimental Protocols

Synthesis of Tin(II) Phthalocyanine

High-purity Tin(II) phthalocyanine is a prerequisite for successful crystal growth and subsequent structural analysis. The following protocol is a common method for its synthesis.

Materials:

-

Phthalonitrile

-

Tin(II) chloride (SnCl₂)

-

High-boiling point solvent (e.g., 1-chloronaphthalene or quinoline)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine phthalonitrile and a molar excess of tin(II) chloride.

-

Add a high-boiling point solvent to the flask.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring for 4-6 hours. The color of the reaction mixture should turn deep blue or green, indicating the formation of the phthalocyanine complex.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product extensively with methanol to remove unreacted starting materials and solvent residues.

-

To remove any remaining metal salts, the solid is then washed with a dilute solution of hydrochloric acid, followed by washing with deionized water until the filtrate is neutral.

-

The purified Tin(II) phthalocyanine is then dried in a vacuum oven.

Single Crystal Growth by Physical Vapor Transport (PVT)

The physical vapor transport (PVT) method, also known as vacuum sublimation, is a highly effective technique for growing high-quality single crystals of organic and organometallic compounds that sublime without decomposition.

Apparatus:

-

A two-zone tube furnace

-

A quartz or Pyrex tube, sealed at one end

-

A vacuum pump capable of reaching at least 10⁻⁵ Torr

Procedure:

-

Place a small amount of purified Tin(II) phthalocyanine powder in the sealed end of the quartz tube.

-

Evacuate the tube to a high vacuum (e.g., 10⁻⁵ to 10⁻⁶ Torr) and seal it.

-

Place the tube in the two-zone furnace. The end of the tube containing the SnPc powder (the source zone) should be in the hotter zone, and the empty end (the growth zone) should be in the cooler zone.

-

Slowly heat the source zone to a temperature of 400-450 °C. The growth zone should be maintained at a temperature approximately 50-100 °C cooler than the source zone.

-

Tin(II) phthalocyanine will sublime from the hot zone and travel down the temperature gradient to the cooler zone, where it will deposit and grow as single crystals.

-

The process should be carried out over several days to a week to allow for the growth of sufficiently large and well-defined crystals.

-

After the growth period, the furnace is slowly cooled to room temperature to prevent thermal shock to the crystals.

-

The single crystals can then be carefully harvested from the walls of the tube.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement within a crystal.

Procedure:

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed single crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.

-

Mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or a cryoloop with a small amount of paratone-N oil for low-temperature data collection.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform an initial set of short exposures to determine the unit cell parameters and the crystal's orientation matrix.

-

Based on the unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles (e.g., using ω and φ scans).

-

-

Data Reduction and Structure Solution:

-

The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

The resulting data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit.

-

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for phase identification, assessing sample purity, and can also be used for structure determination when single crystals are not available.

Procedure:

-

Sample Preparation:

-

Grind the polycrystalline sample of Tin(II) phthalocyanine to a fine, homogeneous powder using a mortar and pestle.

-

Mount the powder on a sample holder, ensuring a flat, level surface.

-

-

Data Collection:

-

Place the sample holder in a powder diffractometer.

-

Collect the diffraction pattern by scanning a range of 2θ angles. The choice of range depends on the material, but a scan from 5° to 50° is often sufficient for initial characterization.

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present in the sample.

-

The positions and intensities of the diffraction peaks can be compared to databases (e.g., the Powder Diffraction File from the ICDD) to identify the crystalline phase(s).

-

For quantitative analysis or structure refinement from powder data, Rietveld refinement can be employed. This method involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model.

-

Visualizations

Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the crystal structure analysis of a molecular compound like Tin(II) phthalocyanine, from initial synthesis to the final structural determination.

This comprehensive guide provides researchers with the foundational knowledge and detailed protocols necessary to undertake the synthesis and crystal structure analysis of Tin(II) phthalocyanine. The provided data and methodologies serve as a valuable resource for further investigation into the properties and potential applications of this intriguing molecule.

Polymorphism in Tin(II) Phthalocyanine Thin Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(II) phthalocyanine (SnPc), a non-planar metal phthalocyanine, is a compelling organic semiconductor material due to its unique electronic and optical properties.[1] The performance of SnPc-based devices is critically dependent on the molecular packing and crystalline order within thin films, a phenomenon known as polymorphism. Controlling the formation of specific polymorphs is essential for tailoring film properties for various applications, from electronics to novel sensing platforms. This guide provides an in-depth overview of the common polymorphs of SnPc, detailed experimental protocols for their preparation and characterization, and a summary of the key factors that govern phase selection in thin films.

Introduction to Tin(II) Phthalocyanine and Polymorphism

Metal phthalocyanines (MPcs) are a class of robust organic molecules known for their exceptional thermal and chemical stability.[2] They consist of a planar 18 π-electron ring structure that can chelate a central metal ion.[1] However, in SnPc, the large size of the tin(II) ion causes it to be pushed out of the macrocycle plane, resulting in a non-planar, "shuttlecock" geometry.[1] This structural feature significantly influences its intermolecular interactions and crystalline packing.

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] For MPcs, the most common crystalline phases are the metastable α-phase and the thermodynamically stable β-phase.[1] The transition between these phases can be induced by thermal annealing or exposure to organic solvents.[1] Control over polymorphism is crucial as the different crystal structures exhibit distinct morphological, structural, and spectroscopic properties, which in turn dictate the performance of thin-film devices.[1][3] Factors that influence which polymorph is formed include substrate temperature, deposition rate, film thickness, and post-deposition processing.[1][4]

While the primary applications of SnPc have been in electronics, such as organic light-emitting diodes (OLEDs), the unique properties of phthalocyanines are also being explored for chemical and biological sensing.[4][5] Their high sensitivity and tunable electronic properties make them candidates for developing novel biosensors, which are critical tools in drug screening and development for assessing pharmacokinetics and toxicity.[6][7]

Common Polymorphs of SnPc

Like other metallophthalocyanines, SnPc thin films primarily exhibit α and β polymorphs, each with a distinct molecular arrangement and corresponding physical properties.

-

α-Phase (Metastable): This phase is often obtained when films are deposited onto substrates held at or below room temperature.[8] It is considered a metastable phase, meaning it can transform into the more stable β-phase under certain conditions, such as elevated temperatures.[9] The α-phase typically consists of smaller, more spherical crystallites.[1]

-

β-Phase (Stable): The β-phase is the thermodynamically stable form. It can be obtained by depositing films onto heated substrates or by post-deposition annealing of the α-phase.[8][9] This phase is characterized by larger, needle-like or ribbon-like crystalline grains.[1][4] The transformation from the α to the β phase involves a change in the tilt angle of the molecules relative to the stacking axis, leading to greater π-electron overlap.[1]

The distinct molecular packing in these polymorphs leads to significant differences in their optical and electrical properties. These differences are readily observed in their UV-Visible absorption spectra and X-ray diffraction patterns.

Experimental Protocols

Precise control over experimental conditions is paramount for fabricating SnPc thin films with the desired polymorphic structure.

Thin Film Deposition by Physical Vapor Deposition (PVD)

Physical Vapor Deposition, particularly thermal evaporation, is a common technique for preparing high-purity SnPc thin films in a controlled vacuum environment.[10][11]

Methodology:

-

Substrate Preparation: Substrates (e.g., glass, quartz, silicon wafers) are meticulously cleaned to remove organic and particulate contamination. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with high-purity nitrogen gas.

-

Source Material: High-purity (e.g., 99.999%) SnPc powder is placed in a tungsten or molybdenum evaporation boat within a high-vacuum chamber.[12]

-

Vacuum Deposition: The chamber is evacuated to a base pressure of approximately 10⁻⁶ mbar or lower to ensure a long mean free path for the evaporated molecules.[12][13]

-

Deposition Control:

-

Substrate Temperature: The substrate holder is heated to the desired temperature. To obtain the α-phase, substrates are typically kept at room temperature. For the β-phase, temperatures are elevated (e.g., 150-250°C).[8][14]

-

Deposition Rate: The evaporation boat is resistively heated, causing the SnPc to sublime. The deposition rate is monitored in real-time using a quartz crystal microbalance (QCM) and is typically maintained at 0.1-1.0 Å/s.[12] Slower deposition rates can lead to larger grain growth.[12]

-

Film Thickness: The final film thickness is also controlled via the QCM.

-

-

Post-Deposition Annealing (Optional): To induce a phase transition from α to β, as-deposited films can be annealed in a vacuum or inert atmosphere.[3] Annealing temperatures typically range from 200–300°C for several hours.[1][15]

Characterization Techniques

A suite of analytical techniques is used to identify the polymorph and characterize the film's properties.

-

X-Ray Diffraction (XRD): XRD is the definitive technique for identifying crystalline phases. Each polymorph has a unique diffraction pattern due to its distinct crystal lattice. For thin films, grazing incidence XRD (GIXRD) is often employed to enhance the signal from the film.[16]

-

UV-Visible Spectroscopy: The electronic absorption spectrum of SnPc is highly sensitive to molecular aggregation and packing. The Q-band, located in the visible region (600-800 nm), shows characteristic peak shapes and positions for the α and β phases, allowing for straightforward phase identification.[17]

-

Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology of the thin films.[1] It provides information on grain size, shape, and surface roughness, which are typically different for the α (smaller, rounded grains) and β (larger, elongated grains) phases.[1][8]

Data Presentation: Properties of SnPc Polymorphs

The quantitative properties of the different SnPc polymorphs are summarized below. These values can vary slightly depending on the specific deposition conditions and substrate used.

| Property | α-Phase (Metastable) | β-Phase (Stable) | Reference |

| Morphology | Spherical/small crystallites | Needle-like/ribbon-like grains | [1] |

| Typical Grain Size | Smaller | Larger | [8] |

| Surface Roughness | Generally smoother | Can be rougher due to larger grains | [8] |

| UV-Vis Q-Band Peaks | Main peak ~700 nm with a shoulder at ~630 nm | Red-shifted main peak >750 nm, often split | [17] |

| Formation Condition | Low substrate temperature (e.g., Room Temp) | High substrate temperature or post-annealing | [8][9] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the fabrication and characterization of SnPc thin films.

Caption: Workflow for SnPc film fabrication and analysis.

Factors Influencing Polymorphism

This diagram illustrates the key experimental parameters that determine the resulting polymorphic phase of the SnPc thin film.

Caption: Key factors controlling SnPc thin film polymorphism.

Conclusion

The ability to control polymorphism in tin(II) phthalocyanine thin films is fundamental to harnessing their full potential in electronic and sensing applications. The metastable α-phase and the stable β-phase, achievable through careful control of deposition parameters like substrate temperature and post-deposition annealing, exhibit distinct morphological and optoelectronic properties. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to reliably produce and identify specific SnPc polymorphs. For professionals in drug development, the tunable nature of these organic semiconductor films opens avenues for creating highly sensitive and selective biosensor platforms, contributing to the advancement of high-throughput screening and diagnostic tools.

References

- 1. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tin(II) phthalocyanine, Thermo Scientific Chemicals 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Trends in Protein-Based Biosensor Assemblies for Drug Screening and Pharmaceutical Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Surface Morphology Analysis of Nickel Phthalocyanine Thin Films [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Overview of thin film deposition techniques [aimspress.com]

- 11. researchgate.net [researchgate.net]

- 12. arxiv.org [arxiv.org]

- 13. physics.iisc.ac.in [physics.iisc.ac.in]

- 14. chalcogen.ro [chalcogen.ro]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Polymorphism and structure formation in copper phthalocyanine thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Orbital Energy Levels of Tin(II) Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular orbital energy levels of Tin(II) phthalocyanine (SnPc), a molecule of significant interest in the fields of organic electronics, sensing, and photodynamic therapy. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap, is crucial for designing and optimizing devices and applications based on this versatile macrocycle.

Molecular Orbital Energy Levels of Tin(II) Phthalocyanine

The electronic properties of SnPc are largely dictated by the energy and spatial distribution of its frontier molecular orbitals. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (p-type behavior). The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (n-type behavior). The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter that influences the optical and electrical characteristics of the material.

Quantitative Data Summary

The HOMO and LUMO energy levels of SnPc have been investigated using a variety of experimental and computational techniques. The table below summarizes key quantitative data from the literature, providing a comparative overview of values obtained through different methods.

| Measurement Technique | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference/Notes |

| Experimental | ||||

| Ultraviolet Photoelectron Spectroscopy (UPS) | -5.6 ± 0.2 | - | - | Ionization energy of a thin film. |

| Low-Energy Inverse Photoelectron Spectroscopy (LEIPS) | - | -3.5 ± 0.1 | - | Electron affinity of a thin film. |

| Cyclic Voltammetry (CV) | -5.46 | -4.34 | 1.12 | Estimated from onset potentials versus a reference electrode.[1] |

| Computational | ||||

| Density Functional Theory (DFT) - Configuration 1 | -1.6 | - | ~1.9 | Calculated for a specific molecular orientation. |

| Density Functional Theory (DFT) - Configuration 2 | -1.7 | - | ~1.9 | Calculated for a different molecular orientation. |

| Density Functional Theory (DFT) with OT-RSH functional | -6.2 (approx.) | -2.5 (approx.) | 3.7 (approx.) | Values for a similar metal phthalocyanine (ZnPc) are provided for comparison.[2] |

Note: Experimental values can be influenced by factors such as substrate effects, film morphology, and measurement conditions. Computational values are dependent on the chosen functional and basis set.

Experimental Protocols for Determining Molecular Orbital Energy Levels

Accurate determination of the HOMO and LUMO energy levels of SnPc relies on precise experimental methodologies. The following sections detail the protocols for two commonly employed techniques: Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, the energies of the HOMO and LUMO levels can be estimated.

Methodology:

-

Sample Preparation: A solution of SnPc is prepared in a suitable solvent (e.g., dichloromethane, dichlorobenzene) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of SnPc is typically in the millimolar range, while the electrolyte concentration is significantly higher (e.g., 0.1 M).

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

Ferrocene Internal Standard: Ferrocene is often added to the solution as an internal reference standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential, which is used to calibrate the measured potentials.

-

Measurement: The potential of the working electrode is swept linearly with time in a triangular waveform. The resulting current is measured as a function of the applied potential. The scan is typically initiated in the positive direction to observe the oxidation of SnPc, followed by a negative scan to observe its reduction.

-

Data Analysis:

-

The onset potentials for the first oxidation (Eox) and first reduction (Ered) of SnPc are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels are then calculated using the following empirical equations, referencing the Fc/Fc⁺ couple which is assigned a value of -4.8 eV relative to the vacuum level:

-

EHOMO = -[Eox (vs Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered (vs Fc/Fc⁺) + 4.8] eV

-

-

The electrochemical HOMO-LUMO gap is the difference between these two values.

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light. It is used to determine the ionization energy, which corresponds to the energy of the HOMO level relative to the vacuum level.

Methodology:

-

Sample Preparation: A thin film of SnPc is deposited on a conductive substrate (e.g., indium tin oxide (ITO), gold-coated silicon) under ultra-high vacuum (UHV) conditions. The film thickness is typically in the range of a few nanometers to tens of nanometers.

-

Instrumentation:

-

Light Source: A gas discharge lamp, typically using helium (He I at 21.22 eV or He II at 40.81 eV), serves as the UV source.

-

Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

-

-

Measurement:

-

The SnPc film is irradiated with UV photons, causing the emission of photoelectrons.

-

The kinetic energy distribution of the emitted electrons is measured by the analyzer.

-

-

Data Analysis:

-

The ionization energy (IE) is determined from the onset of the highest kinetic energy feature in the UPS spectrum, which corresponds to the emission from the HOMO. The IE is calculated as:

-

IE = hν - (Ek,max - EF) where hν is the photon energy, Ek,max is the maximum kinetic energy of the photoelectrons from the HOMO, and EF is the Fermi level of the sample.

-

-

The work function (Φ) of the material can also be determined from the secondary electron cutoff (Ecutoff) in the spectrum:

-

Φ = hν - Ecutoff

-

-

Visualizing Molecular Orbital Interactions and Charge Transfer

The interaction of SnPc with other materials, such as electrodes in an electronic device, is governed by the relative alignment of their energy levels. The following diagrams, generated using the DOT language, illustrate key concepts related to the molecular orbitals of SnPc.

Experimental Workflow for Determining SnPc Energy Levels

Molecular Orbital Energy Level Diagram of SnPc

Charge Injection Pathways at Electrode/SnPc Interfaces

The efficiency of charge injection from an electrode into the SnPc layer is a critical factor in the performance of organic electronic devices. This process is highly dependent on the energy level alignment between the electrode's work function and the frontier molecular orbitals of SnPc.

This technical guide provides a foundational understanding of the molecular orbital energy levels of Tin(II) phthalocyanine. The presented data and protocols are intended to assist researchers and professionals in the rational design and development of novel materials and devices leveraging the unique electronic properties of SnPc.

References

A Technical Guide to the Spectroscopic Characterization of Tin(II) Phthalocyanine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) phthalocyanine (SnPc) is a metal-organic complex belonging to the phthalocyanine family, a class of intensely colored macrocyclic compounds that are structural analogues of porphyrins. These molecules are characterized by a planar, 18 π-electron system that imparts remarkable chemical, thermal, and photochemical stability. The central tin(II) ion in SnPc is known for its out-of-plane position relative to the phthalocyanine ring, leading to unique "shuttlecock" or "domed" molecular geometry. This structural feature, combined with the electronic properties of the macrocycle, makes SnPc a material of significant interest in various fields, including organic electronics, gas sensing, catalysis, and photodynamic therapy.

A thorough spectroscopic characterization is fundamental to confirming the synthesis, purity, and structural integrity of SnPc, as well as to understanding its electronic properties. This guide provides an in-depth overview of the primary spectroscopic techniques used to analyze Tin(II) phthalocyanine, complete with experimental protocols and a summary of key data.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy is a primary technique for characterizing phthalocyanines, as their spectra are dominated by intense transitions within the π-electron system of the macrocycle. The spectrum is typically characterized by two main absorption regions:

-

Q-band: An intense absorption in the visible/near-IR region (600-800 nm), which is responsible for the compound's characteristic blue-green color. This band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

-

B-band (or Soret band): A strong absorption in the near-UV region (300-400 nm) corresponding to deeper π-π* transitions.

The position and intensity of these bands can be influenced by the central metal ion, peripheral substituents, solvent, and aggregation state. For metallophthalocyanines like SnPc, the Q-band typically appears as a single, sharp peak, indicative of a monomeric species in solution.

Quantitative Data: UV-Vis Absorption

| Compound | λmax (nm) (log ε) | Solvent | Reference |

| Tetra-(2,6-dimethoxyphenoxy)SnPc | 327 (4.75), 365 (4.60), 668 (4.39), 705 (4.52), 744 (5.07) | DMSO | [1] |

Note: Data for unsubstituted Tin(II) phthalocyanine can vary slightly based on solvent and aggregation state. The values for the substituted analogue show the characteristic B and Q band regions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of Tin(II) phthalocyanine in a suitable high-purity solvent (e.g., Dimethylsulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 1-chloronaphthalene). Phthalocyanines are often poorly soluble in common organic solvents. A typical concentration for UV-Vis analysis is approximately 1x10⁻⁵ mol dm⁻³.[1]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline correction.

-

Rinse and fill the cuvette with the SnPc solution.

-

Scan the sample over a wavelength range of approximately 300–800 nm.[2]

-

Ensure the maximum absorbance of the Q-band is within the linear range of the instrument (typically < 1.5).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the molecule, confirming the presence of specific functional groups and the integrity of the phthalocyanine macrocycle. The mid-infrared region (4000-400 cm⁻¹) provides a "fingerprint" for the compound, with many sharp bands corresponding to the stretching and bending of bonds within the aromatic ring system.[3]

Quantitative Data: Key FTIR Vibrational Bands

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3050 | Aromatic C-H stretch | [1] |

| ~2920, ~2850 | Aliphatic C-H stretch (if substituted) | [1] |

| ~1600 | C=C aromatic ring stretching | [1] |

| ~1480 | C-H bending | [1] |

| ~1330 | C-O stretching (if substituted) | [1] |

| ~1120, ~1090 | Isoindole stretching / C-N stretching | [1] |

| ~730 | C-H out-of-plane bending | [1] |

Note: The table lists characteristic peaks for a substituted Tin(II) phthalocyanine. The fundamental vibrations of the core macrocycle are present in all phthalocyanines.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the dry Tin(II) phthalocyanine sample with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Measurement:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Collect a background spectrum of the ambient atmosphere.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). For phthalocyanines, NMR confirms the molecular structure and purity. However, obtaining high-quality spectra can be challenging due to their tendency to aggregate and their often limited solubility.[4]

-

¹H NMR: The spectrum typically shows signals for the aromatic protons on the periphery of the macrocycle. The chemical shifts are influenced by the large ring current of the 18 π-electron system.

-

¹³C NMR: Provides information on the carbon skeleton. Signals for quaternary carbons can be difficult to detect without specialized techniques due to long relaxation times.[4]

Quantitative Data: ¹H NMR

| Compound | Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| Tetra-(2,6-dimethoxyphenoxy)SnPc | 8.17-7.96 (multiplet, 8H) | Pc Aromatic Protons | DMSO-d₆ | [1] |

| 7.95-6.80 (multiplet, 16H) | Phenoxy Aromatic Protons | DMSO-d₆ | [1] | |

| 3.86 (singlet, 24H) | Methoxy (-OCH₃) Protons | DMSO-d₆ | [1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Tin(II) phthalocyanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈) in an NMR tube. Sonication may be required to aid dissolution.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Measurement:

-

Acquire the ¹H spectrum. The number of scans can be increased for samples with low solubility.

-

Acquire the ¹³C spectrum. This typically requires a much longer acquisition time due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of Tin(II) phthalocyanine, thereby confirming its elemental composition. Due to the low volatility and thermal stability of phthalocyanines, soft ionization techniques are required.

-

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): A common method where the sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation.[5]

-

FAB (Fast Atom Bombardment): Another technique suitable for non-volatile compounds, where the sample is ionized by a high-energy beam of neutral atoms.[6]

The spectrum is typically dominated by the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺).

Quantitative Data: Mass Spectrometry

| Compound | Expected m/z for Molecular Ion ([M]⁺) | Ionization Method |

| Tin(II) Phthalocyanine (C₃₂H₁₆N₈Sn) | ~632.0 (based on most abundant isotopes) | MALDI-TOF, FAB |

Experimental Protocol: MALDI-TOF Mass Spectrometry

-

Sample Preparation:

-

Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent like THF or acetonitrile/water.

-

Prepare a dilute solution of the Tin(II) phthalocyanine sample in a compatible solvent (e.g., THF).

-

Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

-

Spot ~1 µL of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.

-

-

Instrumentation: Use a MALDI-TOF mass spectrometer.

-

Measurement:

-

Insert the target plate into the spectrometer.

-

Fire a pulsed laser at the sample spot to desorb and ionize the molecules.

-

Analyze the ions in the time-of-flight mass analyzer to generate the mass spectrum.

-

Integrated Spectroscopic Analysis

No single technique provides a complete picture of Tin(II) phthalocyanine. A combination of these methods is essential for unambiguous characterization. The diagram below illustrates the workflow and the relationship between the different spectroscopic techniques and the information they provide.

Caption: Experimental workflow for the spectroscopic characterization of SnPc.

Caption: Logical relationships between techniques and properties elucidated for SnPc.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. istina.msu.ru [istina.msu.ru]

- 5. Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The UV-Vis Absorption Spectrum of Tin(II) Phthalocyanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of Tin(II) phthalocyanine (SnPc). Phthalocyanines are a class of macrocyclic compounds with extensive applications in photodynamic therapy, catalysis, and materials science, owing to their unique photophysical and photochemical properties. Understanding their interaction with light is paramount for the development of novel applications. This document details the characteristic spectral features of SnPc, provides experimental protocols for its analysis, and presents the underlying photophysical principles.

Core Principles of Phthalocyanine UV-Vis Absorption

The UV-Vis absorption spectrum of metallophthalocyanines (MPcs) is characterized by two main absorption bands, the Q-band and the B-band (also known as the Soret band)[1][2][3]. These absorptions arise from π-π* electronic transitions within the 18 π-electron aromatic system of the phthalocyanine macrocycle[2].

-

The Q-band , appearing in the visible region of the spectrum (typically 600-750 nm), is the lowest energy electronic transition and is responsible for the intense blue-green color of phthalocyanines. It originates from the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO)[3]. The position and intensity of the Q-band are sensitive to the central metal ion, axial ligands, solvent, and aggregation state of the molecule.

-

The B-band (or Soret band) is observed in the near-UV region (around 300-400 nm) and corresponds to a higher energy π-π* transition[1][2].

The presence of a central metal atom, such as tin(II), significantly influences the electronic structure and, consequently, the absorption spectrum of the phthalocyanine.

Quantitative UV-Vis Absorption Data

Table 1: UV-Vis Absorption Data for Tetra-2,6-dimethoxyphenoxy Substituted Tin(II) Phthalocyanine in DMSO. [4]

| Band | Wavelength (λmax, nm) | log ε (M⁻¹cm⁻¹) |

| B-band | 327 | 4.75 |

| B-band | 365 | 4.60 |

| Q-band | 668 | 4.39 |

| Q-band | 705 | 4.52 |

| Q-band | 744 | 5.07 |

Data obtained for a 1x10⁻⁵ M solution in DMSO.

Experimental Protocol for UV-Vis Spectroscopy of Tin(II) Phthalocyanine

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of a Tin(II) phthalocyanine sample.

3.1. Materials and Equipment

-

Tin(II) phthalocyanine (SnPc)

-

Spectroscopic grade solvent (e.g., DMSO, DMF, THF, Chloroform)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Solvent Selection: Choose a solvent in which the SnPc sample is sufficiently soluble and that is transparent in the desired wavelength range (typically 250-800 nm). Common solvents for metallophthalocyanines include DMSO, DMF, THF, and chloroform.

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of SnPc using an analytical balance.

-

Quantitatively transfer the weighed SnPc to a volumetric flask of appropriate size.

-

Add a small amount of the chosen solvent to dissolve the SnPc completely. Gentle sonication may be applied if necessary.

-

Once dissolved, dilute the solution to the mark with the same solvent and mix thoroughly to ensure homogeneity. A typical concentration for UV-Vis analysis is in the range of 10⁻⁶ to 10⁻⁵ M.

-

-

Preparation of Dilutions (if necessary): If the absorbance of the stock solution is too high (typically > 2), prepare a series of dilutions using the stock solution and the same solvent to obtain solutions with absorbances in the optimal range (0.1 - 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 15-20 minutes.

-

Set the desired wavelength range for the scan (e.g., 800 nm to 250 nm).

-

Set the scan speed, slit width, and other instrument parameters as required.

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the reference beam path of the spectrophotometer.

-

Fill another cuvette with the same pure solvent and place it in the sample beam path.

-

Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it a few times with a small amount of the SnPc solution.

-

Fill the sample cuvette with the SnPc solution.

-

Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or residues.

-

Place the sample cuvette back into the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Q-band and B-band.

-

If the concentration is known, calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualizations

The following diagrams illustrate the key concepts related to the UV-Vis absorption of Tin(II) phthalocyanine.

Caption: Electronic transitions in SnPc responsible for the Q and B bands.

Caption: Experimental workflow for UV-Vis absorption spectroscopy of SnPc.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Tin(II) Phthalocyanine

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Tin(II) phthalocyanine (SnPc), a macrocyclic compound with significant interest in materials science and drug development due to its unique electronic and photophysical properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the vibrational characteristics of SnPc, experimental methodologies for its analysis, and a logical workflow for spectroscopic investigation.

Introduction to Infrared Spectroscopy of Metallophthalocyanines

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies, such as the stretching and bending of chemical bonds.[3][4] For metallophthalocyanines like SnPc, the resulting IR spectrum serves as a molecular "fingerprint," providing valuable information about the compound's structure, the metal-ligand interactions, and the influence of the central metal ion on the macrocyclic ring.[5] The IR spectra of phthalocyanine derivatives are complex due to the large number of atoms and vibrational modes.[6] However, specific regions of the spectrum can be assigned to characteristic vibrations of the phthalocyanine ligand and the metal-nitrogen bonds.[6][7]

Vibrational Modes of Tin(II) Phthalocyanine

The infrared spectrum of Tin(II) phthalocyanine is characterized by a series of absorption bands corresponding to different vibrational modes of the molecule. These vibrations can be broadly categorized as those associated with the phthalocyanine ligand itself and those involving the central tin atom. The key vibrational assignments for SnPc are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3030 | Aromatic C-H stretching | [7] |

| ~1610 | C-C benzene ring skeletal stretching | [7] |

| ~1475 | C-C benzene ring skeletal stretching | [7] |

| ~720 | C-H out-of-plane bending | [7] |

| ~640 | Characteristic band for tin phthalocyanines | [7] |

| ~570 | Characteristic band for tin phthalocyanines | [7] |

| ~500 | Characteristic band for tin phthalocyanines | [7] |

| ~435 | Characteristic band for tin phthalocyanines | [7] |

Experimental Protocols for IR Spectroscopy of SnPc

The acquisition of high-quality IR spectra of Tin(II) phthalocyanine requires careful sample preparation and appropriate instrumentation. The following protocols are commonly employed:

Sample Preparation

Due to the low solubility of SnPc in most common solvents, solid-state sampling techniques are typically used.

-

Potassium Bromide (KBr) Pellets: This is a widely used method for obtaining IR spectra of solid samples.

-

A small amount of finely ground SnPc (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

The mixture is then transferred to a pellet-forming die.

-

A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a thin, transparent or translucent pellet.

-

The KBr pellet is then placed in the sample holder of the IR spectrometer.

-

-

Nujol Mulls: This technique involves dispersing the solid sample in a mulling agent, typically Nujol (a high-purity mineral oil).

-

A small amount of SnPc powder (2-5 mg) is placed on a flat, polished salt plate (e.g., NaCl or KBr).

-

A drop or two of Nujol is added to the powder.

-

The mixture is ground with another salt plate using a circular rubbing motion until a uniform, paste-like mull is formed.

-

The mull is then spread evenly between the two salt plates, which are then mounted in the spectrometer's sample holder. It is important to note that the Nujol itself has characteristic C-H stretching and bending bands, which will appear in the spectrum.

-

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used for acquiring the IR spectrum of SnPc. These instruments offer high sensitivity, resolution, and speed.

-

Spectral Range: The mid-infrared region, typically from 4000 to 400 cm⁻¹, is scanned to observe the fundamental vibrational modes of the molecule.[3] For studying metal-ligand vibrations, the far-infrared region (below 400 cm⁻¹) may also be investigated.[6]

-

Resolution: A spectral resolution of 1-4 cm⁻¹ is generally sufficient for resolving the characteristic absorption bands of SnPc.

-

Data Processing: The acquired spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for IR Spectroscopic Analysis of SnPc

The following diagram illustrates a typical workflow for the infrared spectroscopic analysis of Tin(II) phthalocyanine, from sample acquisition to data interpretation.

Caption: Workflow for IR analysis of SnPc.

Conclusion

The infrared spectroscopy of Tin(II) phthalocyanine provides a robust method for its characterization. By understanding the key vibrational frequencies and employing standardized experimental protocols, researchers can effectively utilize IR spectroscopy to confirm the identity and purity of SnPc, as well as to study the effects of chemical modifications or environmental factors on its molecular structure. This guide serves as a foundational resource for scientists and professionals engaged in the research and development of phthalocyanine-based materials.

References

An In-depth Technical Guide to Nuclear Magnetic Resonance (NMR) of Tin(II)phthalocyanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of Tin(II)phthalocyanine (Sn(II)Pc) and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds, particularly in the field of drug development.

Introduction to this compound Derivatives and NMR Spectroscopy

Tin(II)phthalocyanines are a class of metallophthalocyanines that have garnered significant interest due to their unique photophysical and photochemical properties, making them promising candidates for applications such as photodynamic therapy (PDT) and bio-imaging. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. By analyzing the nuclear spins of various atoms within the molecule, including ¹H, ¹³C, and the central ¹¹⁹Sn atom, researchers can gain detailed insights into molecular structure, purity, and aggregation behavior.

The NMR active tin isotopes, particularly ¹¹⁹Sn, provide a direct window into the coordination environment of the central metal ion. The wide chemical shift range of ¹¹⁹Sn NMR is highly sensitive to the electronic and steric effects of the substituents on the phthalocyanine macrocycle.

Quantitative NMR Data of this compound Derivatives

The following tables summarize the available quantitative ¹H and ¹¹⁹Sn NMR data for selected this compound derivatives. Due to the paramagnetic nature of some metal phthalocyanines, obtaining well-resolved NMR spectra can be challenging. However, diamagnetic Tin(II) complexes typically yield sharp and informative spectra.

Table 1: ¹H NMR Chemical Shift Data for Substituted this compound Derivatives

| Compound/Derivative | Solvent | Aromatic Protons (δ, ppm) | Substituent Protons (δ, ppm) | Reference |

| α-tetra-(2,6-dimethoxyphenoxy)Sn(II)Pc | DMSO-d₆ | 9.26-8.98 (m, 8H), 8.67-8.26 (m, 4H), 7.78–7.38 (m, 8H) | 7.10–6.80 (m, 8H, phenoxy-H), 3.84 (s, 24H, OCH₃) | [1] |

| β-tetra-(2,6-dimethoxyphenoxy)Sn(II)Pc | DMSO-d₆ | 8.17-7.96 (m, 8H), 7.95-6.80 (m, 16H) | 3.86 (s, 24H, OCH₃) | [1] |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The integration (e.g., 8H) indicates the number of protons corresponding to the signal.

Table 2: ¹¹⁹Sn NMR Chemical Shift Data for Tin(II) Complexes

| Compound Type | Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (δ, ppm) | Reference |

| Three-coordinate Sn(II) Complexes | 3 | +138 to -338 | [2] |

| Four-coordinate Sn(II) Complexes | 4 | (Varies with ligands) | [3] |

| Dimeric Sn(II) Complexes (three-coordinate) | 3 | +150 to -400 | [2] |

Note: The chemical shifts are referenced to tetramethyltin (Me₄Sn). The coordination number and the nature of the ligands significantly influence the ¹¹⁹Sn chemical shift.[2]

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following sections outline the key steps for the preparation and analysis of this compound derivative samples.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the this compound derivative is highly soluble to avoid aggregation, which can lead to broad NMR signals. Common solvents include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and tetrahydrofuran (THF-d₈). Solubility should be tested with the non-deuterated solvent first.[4]

-

Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[5] For ¹³C and ¹¹⁹Sn NMR, which are less sensitive, higher concentrations (10-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Filtration: It is critical to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity and result in poor spectral resolution.[6]

-

Sample Height: The final sample height in the NMR tube should be between 40-50 mm (approximately 0.6-0.7 mL) to ensure it is within the active volume of the NMR probe's coils.[5]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0 ppm. For ¹¹⁹Sn NMR, tetramethyltin (Me₄Sn) is the standard reference compound.[7]

NMR Data Acquisition

-

Spectrometer Setup: Experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

-

¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton-decoupled spectra are typically acquired to simplify the spectrum and improve signal-to-noise.

-

¹¹⁹Sn NMR Acquisition: Similar to ¹³C NMR, ¹¹⁹Sn NMR often requires a significant number of scans. The spectral width for ¹¹⁹Sn is much larger than for ¹H and ¹³C. Proton decoupling is also commonly used. One-bond ¹¹⁹Sn-¹³C coupling constants can range from 1200 to 1500 Hz, while one-bond ¹¹⁹Sn-¹H couplings are between 1750 and 3000 Hz.[7]

Visualizations

The following diagrams illustrate key workflows and concepts related to the study of this compound derivatives.

References

An In-depth Technical Guide to the Electrochemical Properties of Tin(II) Phthalocyanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) phthalocyanine (Sn(II)Pc) is a fascinating and versatile molecule belonging to the metallophthalocyanine family. These synthetic macrocyclic compounds, structurally analogous to naturally occurring porphyrins, have garnered significant attention for their unique electronic and optical properties. The central tin(II) ion in the phthalocyanine ring imparts distinct electrochemical characteristics that are pivotal to its applications in fields ranging from materials science to medicine. This technical guide provides a comprehensive overview of the core electrochemical properties of Sn(II)Pc, with a focus on its redox behavior, electrocatalytic applications, and emerging relevance in therapeutic strategies such as photodynamic therapy.

Core Electrochemical Properties

The electrochemical behavior of Tin(II) phthalocyanine is primarily characterized by redox reactions involving both the central tin metal and the phthalocyanine macrocycle. These electron transfer processes are fundamental to its function in various applications.

Redox Behavior

The redox chemistry of metallophthalocyanines is complex, with the potential for both metal-centered and ring-centered electron transfers. For Sn(II)Pc, the accessible oxidation states of tin (Sn(II) and Sn(IV)) play a crucial role. The phthalocyanine ring itself can also be oxidized or reduced, leading to a series of one-electron transfer steps.

Table 1: Estimated Electronic Properties of Axially Substituted Tin Phthalocyanines [1]

| Property | Estimated Value |

| HOMO Level | ~ -5.5 eV |

| LUMO Level | ~ -3.7 eV |

| Oxidation Onset (vs Fc/Fc⁺) | ~ 1.12 V |

Note: These values are for axially substituted (OR)₂-SnPcs and serve as an approximation for the electronic levels of the tin phthalocyanine core.

The electrochemical behavior of phthalocyanines can be significantly influenced by factors such as aggregation, the nature of the solvent, and the presence of coordinating ligands[2]. For instance, the use of coordinating solvents can enhance the reversibility of electrochemical events[2].

Electrocatalytic Applications: CO₂ Reduction

A significant area of research for Sn(II)Pc is its application as an electrocatalyst, particularly for the reduction of carbon dioxide (CO₂). The conversion of CO₂ into valuable chemical feedstocks is a critical step towards a more sustainable chemical industry. Sn-based catalysts are known to favor the production of formate (HCOO⁻) from CO₂ reduction[3][4][5].

When incorporated into an electrode assembly, Sn(II)Pc can facilitate the electrochemical reduction of CO₂. The catalytic cycle is believed to involve the binding of CO₂ to the tin center, followed by a series of proton and electron transfer steps to yield formate. The Faradaic efficiency, which measures the percentage of charge that contributes to the formation of a specific product, is a key metric for evaluating the performance of an electrocatalyst. While specific Faradaic efficiencies for pure Sn(II)Pc are not consistently reported, studies on composite materials incorporating SnPc have shown promising results for formate production[3].

Below is a simplified logical diagram illustrating the key steps in the electrocatalytic reduction of CO₂ to formate by a generic tin-based catalyst.

Relevance to Drug Development: Photodynamic Therapy

While the direct application of Sn(II)Pc in pharmaceuticals is not established, its properties as a photosensitizer open avenues for its use in photodynamic therapy (PDT)[6][7][8]. PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells[7].

Phthalocyanines are excellent candidates for PDT due to their strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. Upon light absorption, the phthalocyanine is excited from its ground state to a singlet excited state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism) to generate highly reactive singlet oxygen (¹O₂), which is a primary cytotoxic agent in PDT[7].

The general mechanism of Type II photodynamic therapy is illustrated in the signaling pathway diagram below.

The central metal ion can influence the photophysical properties of the phthalocyanine, including the efficiency of intersystem crossing and the lifetime of the triplet state, which are critical for effective singlet oxygen generation. While zinc(II) phthalocyanines are more commonly studied for PDT, the potential of Sn(II)Pc in this application warrants further investigation[6].

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of molecules like Sn(II)Pc. A typical experimental setup and procedure are outlined below.

Materials and Equipment

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat: An instrument to control the potential of the working electrode and measure the resulting current.

-

Solvent: A non-aqueous solvent with a large potential window, such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (ACN). The solvent must be of high purity and dried before use.

-

Supporting Electrolyte: A salt to ensure the conductivity of the solution, typically a tetra-alkylammonium salt like tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) at a concentration of 0.1 M.

-

Analyte: Tin(II) phthalocyanine dissolved in the solvent/electrolyte solution at a concentration in the millimolar range (e.g., 1-5 mM).

-

Inert Gas: High purity nitrogen or argon for deaerating the solution.

Procedure

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Solution Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent. Then, dissolve the Sn(II)Pc in this solution to the desired concentration.

-

Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment, including the initial potential, final potential, vertex potentials, and scan rate. The potential range should be chosen to encompass the expected redox events of Sn(II)Pc. A typical initial scan rate is 100 mV/s.

-

Initiate the scan and record the resulting voltammogram (current vs. potential).

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox processes (e.g., diffusion-controlled vs. surface-adsorbed).

-

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

Calculate the formal reduction potential (E°') as the average of the peak potentials for a reversible couple: E°' = (Epa + Epc) / 2.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled (linear relationship).

-

The workflow for a typical cyclic voltammetry experiment is depicted below.

Conclusion

Tin(II) phthalocyanine exhibits a rich and complex electrochemistry that is central to its current and potential applications. Its ability to act as an electrocatalyst for CO₂ reduction highlights its relevance in the development of sustainable technologies. Furthermore, its photophysical properties make it a compound of interest for photodynamic therapy, providing a bridge between materials science and drug development. While a comprehensive set of quantitative electrochemical data for the parent Sn(II)Pc compound remains an area for further research, the existing knowledge provides a strong foundation for exploring its potential in diverse scientific and technological fields. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and professionals seeking to understand and utilize the unique electrochemical properties of Tin(II) phthalocyanine.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Synthesis, characterization, and electrochemical properties of a first-row metal phthalocyanine series - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical synthesis of formate from CO2 using a Sn/reduced graphene oxide catalyst – WPI Nano Life Science Institute, Kanazawa University [nanolsi.kanazawa-u.ac.jp]

- 6. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rrp.nipne.ro [rrp.nipne.ro]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cyclic Voltammetry of Tin(II) Phthalocyanine Films

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the electrochemical characterization of Tin(II) phthalocyanine (SnPc) films using cyclic voltammetry (CV). It is important to note that while the electrochemical behavior of various metallophthalocyanines has been extensively studied, there is a notable scarcity of specific literature detailing the cyclic voltammetry of unsubstituted Sn(II)Pc thin films. Consequently, this guide furnishes a robust, generalized experimental framework derived from studies on analogous phthalocyanine films.[1][2][3] This is supplemented with comparative data from substituted tin phthalocyanines and other metallophthalocyanine films to provide a thorough understanding of the expected redox behavior.

Introduction to Tin(II) Phthalocyanine and its Electrochemical Significance

Tin(II) phthalocyanine is a member of the versatile metallophthalocyanine (MPc) family, which are synthetic analogues of porphyrins.[4] These macrocyclic compounds are characterized by their high thermal and chemical stability, and their unique optoelectronic properties make them promising candidates for applications in chemical sensors, electrochromic devices, and as photosensitizers in photodynamic therapy.[4] The electrochemical behavior of MPc films is of paramount importance as it governs their performance in these applications. Cyclic voltammetry is a powerful technique to probe the redox processes of these materials, providing insights into their electronic structure and reaction mechanisms.

The electrochemistry of metallophthalocyanines can involve redox processes centered on the metal ion and/or on the phthalocyanine ring. For Tin(II) phthalocyanine, it is anticipated that both the Sn(II)/Sn(IV) couple and the π-system of the phthalocyanine ring could be electrochemically active.

Experimental Protocols for Cyclic Voltammetry of Phthalocyanine Films

The following sections outline a generalized, yet detailed, methodology for the preparation and cyclic voltammetric analysis of Tin(II) phthalocyanine films, based on established procedures for other metallophthalocyanine films.

Thin films of metallophthalocyanines can be prepared by various methods, with physical vapor deposition (PVD) or electrodeposition being common choices.[3][5]

2.1.1. Physical Vapor Deposition (PVD)